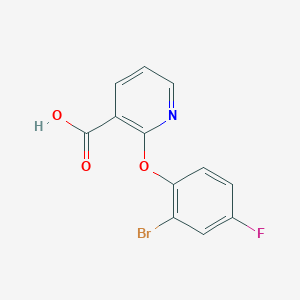

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid

Description

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a halogenated aromatic compound featuring a pyridine-3-carboxylic acid backbone substituted with a phenoxy group bearing bromo (Br) and fluoro (F) atoms at the 2- and 4-positions, respectively.

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-9-6-7(14)3-4-10(9)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKITSCHUKBMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-bromo-4-fluorophenol with 3-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organometallic reagents can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 312.09 g/mol. Its structure includes a pyridine ring substituted with bromine and fluorine atoms, as well as a carboxylic acid group, which enhances its reactivity and potential for biological interactions.

Synthetic Applications

1. Building Block for Complex Molecules

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable tool in synthetic organic chemistry. The typical synthetic route involves the reaction of 2-bromo-4-fluorophenol with 3-chloropyridine-2-carboxylic acid, facilitated by bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.

2. Modifications and Derivatives

The compound's unique functional groups allow for further modifications, leading to derivatives that may exhibit enhanced or altered properties. This adaptability is beneficial for researchers looking to explore structure-activity relationships in drug discovery.

Biological Research Applications

1. Inhibitors of Biological Targets

Recent studies have highlighted the potential of halogenated compounds, including derivatives of this compound, as inhibitors of key biological pathways. For instance, compounds derived from similar structures have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy . These inhibitors can modulate immune responses, offering therapeutic avenues for cancer treatment.

2. Neuroprotective Agents

Research indicates that halogenated compounds can exhibit neuroprotective properties by inhibiting enzymes associated with neurodegenerative diseases. For example, related compounds have shown activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting that this compound might also possess similar inhibitory effects . These activities are essential for developing treatments for conditions like Alzheimer's disease.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features include:

- Pyridine-3-carboxylic acid core : Common among analogs, enabling hydrogen bonding and coordination chemistry.

- Halogenated phenoxy substituent: The 2-bromo-4-fluoro substitution distinguishes it from related derivatives.

Table 1: Structural and Molecular Features

Key Observations :

Physicochemical and Functional Properties

- Lipophilicity: Bromo and fluoro substituents in the target compound increase logP compared to non-halogenated analogs, favoring membrane permeability but reducing aqueous solubility.

- Reactivity: The electron-deficient pyridine ring and halogenated phenoxy group may facilitate Suzuki-Miyaura cross-coupling reactions, a trait shared with bromophenyl derivatives like .

- Stability : Discontinuation may imply instability under storage or reaction conditions, contrasting with stable analogs like , which lacks reactive halogens.

Biological Activity

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with significant potential in biological research and applications. Its unique structure, featuring a pyridine ring substituted with bromine and fluorine atoms, along with a carboxylic acid functional group, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

The molecular formula of this compound is , with a molecular weight of approximately 312.09 g/mol. The compound exhibits several key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrFNO₃ |

| Molecular Weight | 312.09 g/mol |

| Functional Groups | Carboxylic acid, bromine, fluorine |

| Solubility | Varies by solvent |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to form strong interactions with biomolecules, influencing their activity. Specifically, the carboxylic acid group can participate in hydrogen bonding, which modulates the compound's behavior within biological systems.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.

- Receptor Modulation: It can interact with cellular receptors, altering signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains.

Biological Activity

Research has demonstrated that this compound possesses a range of biological activities:

-

Antimicrobial Properties:

- Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

-

Anticancer Potential:

- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.

- In vitro assays have shown reduced metabolic activity in tumor cells when treated with this compound.

-

Biochemical Assays:

- Utilized in various biochemical assays to study metabolic pathways and enzyme functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and derivatives:

- A study on related pyridine derivatives indicated that modifications to the structure could enhance antimicrobial efficacy and metabolic stability .

- Molecular docking studies have shown promising interactions between this compound and specific protein targets, suggesting potential for therapeutic applications .

Applications

The versatility of this compound makes it valuable in several fields:

- Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting bacterial infections or cancer.

- Agricultural Chemistry: Potential use as a herbicide or pesticide due to its antimicrobial properties.

- Research Tool: Employed in laboratories for studying biochemical pathways and reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling (for biphenyl intermediates) followed by nucleophilic aromatic substitution or ester hydrolysis. For example, brominated pyridine derivatives (e.g., 5-Bromo-2-fluoropyridine in ) are coupled with halogenated phenols under palladium catalysis. Optimal conditions include using Pd(PPh₃)₄ as a catalyst, anhydrous DMF as a solvent, and temperatures between 80–100°C to achieve >70% yield . Post-coupling, hydrolysis of ester groups (e.g., methyl esters) with aqueous NaOH or LiOH yields the carboxylic acid .

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in halogenated pyridine-carboxylic acid derivatives?

- Methodology :

- ¹H/¹³C NMR : The fluorine atom in the 4-fluorophenoxy group causes splitting patterns (e.g., doublets for adjacent protons). The pyridine ring protons exhibit distinct coupling (J = 5–6 Hz) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, the bromine isotope signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .

- X-ray crystallography (if crystals are obtainable): SHELX software ( ) can resolve steric effects from the bromine substituent and confirm dihedral angles between the pyridine and phenoxy moieties .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodology : Mixed solvents like ethanol/water or DCM/hexane are effective. Polar protic solvents enhance solubility at elevated temperatures, while gradual cooling promotes crystal formation. Purity (>95%) is verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model the electron density around the bromine atom. The Laplacian of the electron density ( ) identifies regions prone to nucleophilic attack. Comparative studies with fluorinated analogs reveal that electron-withdrawing groups (e.g., -COOH) reduce the activation energy for Suzuki coupling by stabilizing transition states .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodology :

- Kinetic profiling : Monitor intermediate stability (e.g., boronic acid intermediates in ) under scaled conditions.

- Mass transfer optimization : Use high-shear mixing or flow chemistry to mitigate inhomogeneity in larger batches.

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenation or ester hydrolysis byproducts) that reduce yield .

Q. How does the electronic environment of the pyridine ring influence the acidity of the carboxylic acid group?

- Methodology :

- pH titration : Measure pKa shifts in DMSO/water mixtures. The electron-withdrawing bromine and fluorine substituents lower the pKa (e.g., ~2.5–3.0 vs. ~4.5 for unsubstituted analogs).

- Computational validation : Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased positive charge on the carboxylic oxygen due to inductive effects .

Q. What are the challenges in characterizing low-abundance metabolites or degradation products of this compound in biological systems?

- Methodology :

- High-sensitivity LC-MS/MS : Use MRM (Multiple Reaction Monitoring) modes to detect trace metabolites.

- Isotopic labeling : Synthesize a deuterated or ¹³C-labeled analog (e.g., replacing hydrogen in the pyridine ring) to distinguish metabolites from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.